![molecular formula C9H9N3O B2907402 7-amino-1H-indole-2-carboxamide CAS No. 1193387-65-3](/img/structure/B2907402.png)
7-amino-1H-indole-2-carboxamide
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Overview
Description
7-amino-1H-indole-2-carboxamide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of indole-2-carboxamides, such as 7-amino-1H-indole-2-carboxamide, has been the subject of many studies . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The InChI code for 7-amino-1H-indole-2-carboxamide is 1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
7-amino-1H-indole-2-carboxamide is a powder that should be stored at room temperature . The predicted boiling point is approximately 556.9°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3 .Scientific Research Applications
Antiviral Activity
7-Amino-1H-indole-2-carboxamide: derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, including 7-amino-1H-indole-2-carboxamide , are known to possess anti-inflammatory activities. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Anticancer Potential
The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties7-Amino-1H-indole-2-carboxamide derivatives can bind with high affinity to multiple receptors, which may be beneficial in cancer therapy .
Enzyme Inhibition
These compounds have been identified as strong enzyme inhibitors. They can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity. This property is significant for the development of drugs targeting specific enzymes .
Treatment of Ulcerative Colitis
Research has discovered 1H-indole-2-carboxamide derivatives as potent inhibitors of ASK1, a protein kinase involved in the pathogenesis of ulcerative colitis. This suggests that 7-amino-1H-indole-2-carboxamide could be used in the treatment of this condition .
Antimicrobial Effects
Indole derivatives are also explored for their antimicrobial effects, which include combating bacterial and fungal infections. The structural features of 7-amino-1H-indole-2-carboxamide make it a suitable scaffold for developing new antimicrobial agents .
Mechanism of Action
Target of Action
7-Amino-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, including 7-amino-1H-indole-2-carboxamide, allows these compounds to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-amino-1H-indole-2-carboxamide may affect a wide range of biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound with broad-spectrum biological activities , suggesting that it may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-amino-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMAEFEAGGQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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